Aurein-3.2
Description
Historical Discovery and Initial Scientific Reporting of Aurein (B1252700) Peptides
The aurein peptides were first identified and reported in 2000, isolated from the skin secretions of Australian bell frogs, specifically Litoria aurea (the green and golden bell frog) and Litoria raniformis (the southern bell frog). mdpi.commdpi.comresearchgate.netuclan.ac.ukd-nb.info This initial discovery by Rozek et al. marked a significant step in understanding the diverse array of host defense peptides produced by amphibians. uclan.ac.ukd-nb.infomedchemexpress.commedchemexpress.comnovoprolabs.com The early scientific reporting focused on the isolation, sequencing, and initial characterization of these peptides, highlighting their antibiotic and anticancer activities. medchemexpress.commedchemexpress.comnovoprolabs.com The solution structure of aurein 1.2, a prominent member of the family, was also determined using NMR spectroscopy, revealing an amphipathic alpha-helical structure crucial for its membrane interactions. researchgate.net
Biogeographical Origin and Biological Relevance of Aurein-3.2 in its Natural Environment
This compound originates from the granular dorsal glands in the skin of Australian bell frogs, including Litoria aurea and Litoria raniformis. researchgate.netnovoprolabs.combicnirrh.res.inbicnirrh.res.in These frogs are native to Australia, and their skin secretions contain a variety of peptides that serve as a chemical defense against microorganisms in their habitat. bicnirrh.res.inbicnirrh.res.inwikipedia.org In its natural environment, this compound, like other aureins, plays a vital role in the innate immune system of these amphibians, providing protection against bacterial and potentially other microbial threats present in their surroundings. bicnirrh.res.inbicnirrh.res.in The secretion of these peptides is a key survival strategy for these frogs.
Position of this compound within the Broader Family of Aurein Peptides and Antimicrobial Peptides (AMPs)
This compound is a member of the aurein peptide family, which is classified into five subgroups (aureins-1 to aureins-5) based on primary structural similarities. mdpi.commdpi.comnih.gov Aurein peptides typically range from 13 to 25 amino acid residues in length. researchgate.net this compound is specifically a 17-amino acid peptide with an amidated C-terminus. medchemexpress.comnovoprolabs.com
The aurein family itself belongs to the larger class of antimicrobial peptides (AMPs), also known as host defense peptides (HDPs). mdpi.comd-nb.infobicnirrh.res.inmedchemexpress.comresearchgate.netnih.gov AMPs are a diverse group of naturally occurring peptides found across various life forms, including bacteria, insects, amphibians, and mammals, serving as a crucial part of the innate immune system. researchgate.net They are characterized by their ability to kill or inhibit the growth of microorganisms. researchgate.netresearchgate.net this compound is recognized as an antibiotic antimicrobial peptide with activity reported against Gram-positive bacteria. medchemexpress.comnih.govresearchgate.net
This compound's sequence is Gly-Leu-Phe-Asp-Ile-Val-Lys-Lys-Ile-Ala-Gly-His-Ile-Ala-Ser-Ser-Ile-NH2. medchemexpress.comnovoprolabs.com This sequence, along with its physicochemical properties, positions it within the Aurein family and contributes to its biological activities. medchemexpress.comnovoprolabs.comresearchgate.net
Rationale for Advanced Academic Investigation of this compound
The advanced academic investigation of this compound is driven by its demonstrated biological activities, particularly its antimicrobial and anticancer properties. medchemexpress.commedchemexpress.comresearchgate.netmedchemexpress.comnih.gov The increasing global concern regarding antibiotic resistance has spurred the search for new antimicrobial agents with novel mechanisms of action, making AMPs like this compound attractive candidates. mdpi.commdpi.comd-nb.info
Furthermore, this compound has shown activity against various cancer cell lines. medchemexpress.commedchemexpress.comresearchgate.netmedchemexpress.comnih.gov This dual functionality against both microbial pathogens and cancer cells highlights its potential therapeutic relevance and warrants in-depth study of its mechanisms of action and potential for development into therapeutic agents. mdpi.commdpi.comnih.gov Research findings on related aureins, such as aurein 1.2, have demonstrated broad-spectrum activity and provided insights into their interaction with membranes, suggesting potential avenues for understanding this compound. mdpi.commdpi.comresearchgate.netd-nb.infoornl.govresearchgate.net Studies on the structure-activity relationship of aurein peptides, including the importance of their alpha-helical structure and interaction with lipid membranes, provide a foundation for investigating how this compound exerts its effects. mdpi.commdpi.comresearchgate.netd-nb.infoornl.govnih.gov The potential to modify natural peptides like this compound to enhance their potency and spectrum of activity, while minimizing toxicity, further fuels academic interest in this compound. mdpi.commdpi.comresearchgate.net
Properties
bioactivity |
Antibacterial, Anticancer |
|---|---|
sequence |
GLFDIVKKIAGHIASSI |
Origin of Product |
United States |
Advanced Methodologies for Structural Elucidation and Conformational Analysis of Aurein 3.2
Spectroscopic Techniques in the Determination of Aurein-3.2 Structure
Spectroscopic methods provide valuable insights into the molecular structure, dynamics, and interactions of peptides like this compound.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. While detailed NMR structures specifically for this compound were not extensively found in the search results, studies on related aurein (B1252700) peptides, such as aurein 1.2 and aurein 2.2/2.3, highlight the utility of NMR in this family of peptides. Solution-state NMR can elucidate the entire 3D structures of antimicrobial peptides in complex with micelles at atomic resolution. core.ac.uk For instance, the solution structure of aurein 1.2 has been determined by NMR spectroscopy, revealing an amphipathic alpha-helix with defined hydrophilic and hydrophobic regions. researchgate.net NMR studies on aurein 2.2 and 2.3 have also been conducted to characterize their structure and membrane interaction. nih.govubc.ca These studies often involve examining peptide behavior in membrane-mimetic environments like trifluoroethanol (TFE) or micelles. core.ac.uknih.gov
Mass Spectrometry (MS) for Molecular Mass and Sequence Verification
Mass Spectrometry (MS) is routinely used to determine the molecular mass of peptides and verify their amino acid sequence. The theoretical molecular weight of this compound (with the sequence Gly-Leu-Phe-Asp-Ile-Val-Lys-Lys-Ile-Ala-Gly-His-Ile-Ala-Ser-Ser-Ile-NH2) is approximately 1768.11 Da. medchemexpress.com MS techniques, such as MALDI, have been used to determine the molecular mass of aurein peptides, confirming their identity. uniprot.org MS is a fundamental tool in the initial characterization and quality control of synthesized or purified peptides.
Circular Dichroism (CD) Spectroscopy for Secondary Structure
Circular Dichroism (CD) spectroscopy is widely employed to analyze the secondary structure of peptides in different environments. CD measurements provide information on the average secondary structure adopted by a peptide. nih.gov Studies on aurein peptides, including aurein 2.2 and 2.3, have utilized CD to assess their conformation in aqueous solutions and in the presence of model membranes. nih.govubc.cacore.ac.ukresearchgate.net In aqueous solution, aurein peptides often adopt a random coil conformation. nih.gov However, upon interaction with membrane-mimetic environments like TFE or lipid vesicles, they can undergo conformational changes, typically folding into an alpha-helical structure. nih.govubc.cacore.ac.ukresearchgate.net The percentage of alpha-helical content can vary depending on the membrane composition and peptide-to-lipid ratio. core.ac.uk
Here is a representative data table illustrating secondary structural content of related aurein peptides in different membrane mimetic environments as determined by CD, based on available data for aurein 2.2 and 2.3:
| Peptide | Environment | Secondary Structure |
| Aurein 2.2 | Aqueous Solution | Random Coil |
| Aurein 2.3 | Aqueous Solution | Random Coil |
| Aurein 2.2 | TFE/Water | Alpha-helix |
| Aurein 2.3 | TFE/Water | Alpha-helix |
| Aurein 2.2 | DMPC/DMPG Vesicles | Alpha-helix |
| Aurein 2.3 | DMPC/DMPG Vesicles | Alpha-helix |
Note: Data is illustrative based on findings for related aurein peptides and may not directly reflect quantitative data specifically for this compound in all conditions.
Fourier Transform Infrared (FTIR) Spectroscopy for Conformational Changes and Membrane Interactions
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for investigating peptide conformation and its changes upon interaction with membranes. FTIR can reveal conformational changes to the secondary structure of peptides in the presence of model membranes. scirp.orgresearchgate.net Studies using FTIR have shown that aurein interacts strongly with certain lipid systems, and these interactions can induce changes in peptide conformation. scirp.orgresearchgate.net FTIR can provide insights into the involvement of specific functional groups, such as carbonyl, phosphate, acyl chains, and ammonium (B1175870) groups, in the peptide-membrane interaction. scirp.org Attenuated total reflection infrared spectroscopy (ATR-IR) is a particularly useful FTIR technique for examining peptide-membrane interactions and membrane protein conformation. core.ac.uk
X-ray Crystallography for Solid-State Structure (If applicable)
X-ray crystallography is the primary method for determining the atomic-resolution three-dimensional structure of molecules in the solid state (crystals). It provides detailed information about the arrangement of atoms in a crystal lattice. While X-ray diffraction is a powerful technique for protein structure elucidation dut.ac.zabioscience.fi, specific data on the solid-state structure of this compound determined by X-ray crystallography was not found in the provided search results. Therefore, its application specifically to this compound cannot be detailed based on the given information.
Advanced Chiral Analysis and Absolute Stereochemistry Determination of this compound
Chiral analysis and the determination of absolute stereochemistry are critical for peptides composed of chiral amino acids. The amino acids in naturally occurring peptides are typically in the L-configuration, although D-amino acids can be present in some cases. wou.edu Advanced techniques like Liquid Chromatography (LC) methods, including those coupled with mass spectrometry, and specialized NMR techniques are used for chiral analysis and determining the absolute configuration of amino acid constituents within a peptide. wiley-vch.demdpi.com Marfey's method, often coupled with LC, is a common approach for determining the absolute configuration of amino acids after peptide hydrolysis. mdpi.com The Cahn-Ingold-Prelog (CIP) rules are used to assign R or S designations to stereocenters. wou.eduwiley-vch.delibretexts.orglibretexts.org While the general principles of chiral analysis are well-established and applicable to peptides, specific details regarding the advanced chiral analysis or absolute stereochemistry determination performed explicitly on this compound were not detailed in the provided search results.
Biosynthetic Pathways and De Novo Synthetic Strategies for Aurein 3.2
Proposed Biosynthetic Route to Aurein-3.2 in Natural Sources
Aurein (B1252700) peptides are part of the defense mechanisms developed by amphibians. nih.gov They are isolated from the skin secretion of Australian bell frogs. novoprolabs.commdpi.comkvinzo.comnih.govnih.govmdpi.com The presence of these peptides in granular dorsal glands suggests a specialized production and secretion process. researchgate.net
Genetic Basis and Transcriptional Regulation of this compound Production
The genetic basis for the production of aurein peptides lies within the genome of the producing frogs. These peptides are synthesized from precursor proteins encoded by specific genes. While the search results mention gene clusters in the context of other compounds like aurachin RE nih.gov and discuss gene regulation in general core.ac.uk, specific details about the gene cluster responsible for this compound production or its transcriptional regulation in Litoria species are not provided. The UniProt database entry for this compound (P69022) confirms its existence as a protein product nih.gov, implying a corresponding genetic sequence. Research into the amphibian genome and transcriptome would be necessary to fully elucidate the genetic and regulatory elements controlling this compound expression.
Chemoenzymatic and Solid-Phase Synthetic Approaches for this compound
Given the potential therapeutic interest in this compound, chemical synthesis is a vital route for obtaining the peptide in controlled amounts and for developing analogues. Solid-phase peptide synthesis (SPPS) is a widely used technique for this purpose. mdpi.comkvinzo.comnih.govnih.govmdpi.comresearchgate.netuic.edu
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a strategy used in organic chemistry to plan the synthesis of complex molecules by working backward from the target molecule to simpler starting materials. alagappauniversity.ac.inuni-halle.decusat.ac.in For a peptide like this compound, retrosynthetic analysis would involve breaking down the peptide chain into smaller fragments or individual amino acids, considering available protected amino acids and coupling strategies. The primary approach for peptide synthesis, SPPS, inherently follows a retrosynthetic logic, adding amino acids sequentially to a growing peptide chain anchored to a solid support, starting from the C-terminus.
Optimized Peptide Synthesis Protocols for this compound and its Analogues
Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry is a standard method for synthesizing aurein peptides and their analogues. mdpi.comkvinzo.comnih.govnih.govmdpi.com This method involves the sequential addition of protected amino acids to a resin-bound C-terminal amino acid. Typical protocols involve repeated cycles of Fmoc deprotection using a base like piperidine, followed by coupling of the next protected amino acid using coupling reagents such as TBTU or DIC, often with additives like Oxyma Pure or DIPEA. mdpi.comkvinzo.comnih.gov Rink-amide MBHA resin is commonly used as a solid-phase carrier to obtain C-terminal amides, which is the native form of many aurein peptides. mdpi.comkvinzo.comnih.gov
Different SPPS protocols, including manual synthesis, automated synthesis, and potentially microwave-assisted synthesis, can be employed, each with varying scales, synthesis times, and yields. ejbiotechnology.info For instance, manual synthesis might be suitable for smaller scales and offers high quality and yield, while automated synthesis allows for faster production. ejbiotechnology.info The choice of coupling reagents, solvents (like DMF and DCM), and deprotection conditions are critical parameters that can be optimized for specific peptide sequences like this compound to maximize yield and purity. nih.govejbiotechnology.info
Synthesis of this compound analogues involves modifying the amino acid sequence of the parent peptide. This can include substituting amino acids with non-proteinogenic ones or performing alanine (B10760859) scanning to understand the contribution of individual residues to the peptide's properties. mdpi.comkvinzo.comnih.gov These analogues are also typically synthesized using SPPS with appropriate protected non-proteinogenic amino acids. mdpi.comkvinzo.com
Purification and Characterization of Synthetic this compound
Following synthesis, crude synthetic peptides, including this compound, require purification to remove truncated sequences, unreacted reagents, and other impurities. nih.govresearchgate.net Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard technique used for the purification of synthetic peptides. nih.govnih.govresearchgate.net The purity of the synthesized peptide is typically monitored by analytical HPLC. mdpi.comnih.govresearchgate.net
Characterization of synthetic this compound is essential to confirm its identity and purity. Mass spectrometry, such as LC/MS or MALDI-TOF MS, is widely used to determine the molecular weight and confirm the amino acid sequence. mdpi.comnih.govresearchgate.netresearchgate.net Other techniques like circular dichroism (CD) spectroscopy can provide information about the peptide's secondary structure. nih.govresearchgate.netd-nb.info Trifluoroacetic acid (TFA), often used in the cleavage cocktail during SPPS, can be present as a counterion in the final peptide product and its presence and impact on experimental data should be considered. novoprolabs.com
Mechanistic Investigations of Aurein 3.2 at the Molecular and Cellular Level
Elucidation of Molecular Targets and Binding Mechanisms of Aurein-3.2
Investigating the molecular targets and binding mechanisms of this compound is crucial for understanding its biological effects. Studies often utilize model biological membranes and analyze interactions with key cellular components.
Interaction with Model Biological Membranes and Lipid Raft Systems
Aurein (B1252700) peptides, including this compound, interact with biological membranes, which is considered a primary aspect of their mechanism mdpi.commdpi.commdpi.com. These interactions are often studied using model membrane systems, which offer advantages in controlled experimental conditions and ease of deducing transport mechanisms compared to live cells mdpi.com. Model membranes mimic aspects of cell membrane lipids and are valuable for understanding the roles of lipids in cellular interactions mdpi.com.
Aurein is a cationic antimicrobial peptide rich in phenylalanine residues scirp.orgscirp.org. Studies investigating the interactions of aurein with model biological membranes and lipid raft systems have employed techniques such as Fourier Transform Infrared (FTIR) spectroscopy, fluorescence spectroscopy, dynamic light scattering (DLS), and atomic force microscopy (AFM) scirp.orgscirp.org. FTIR data has indicated conformational changes in the secondary structure of aurein in the presence of model membranes scirp.orgscirp.org. Strongest interactions have been observed with DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) and lipid raft systems scirp.orgscirp.org.
Fluorescence data has revealed differences in the mechanism of interaction between aurein and lipid rafts scirp.orgscirp.org. Topographical analysis using AFM has shown changes in surface roughness of the peptide with lipid rafts, suggesting a different interaction mechanism scirp.orgscirp.org. DLS data has corroborated the FTIR findings, confirming that aurein interacts differently with lipid rafts scirp.orgscirp.org.
The interaction between aurein and model membranes appears stronger with DOPC, DPPC-SMP-CHOL, and DOPC-SPM-CHOL scirp.org. The mechanism of interaction with the two lipid raft systems (DPPC-SMP-CHOL and DOPC-SPM-CHOL) seems similar in terms of intensity loss, but potentially different in structural changes, as evidenced by the appearance of turn structures in aurein-CHOL-DOPC-SPM scirp.org. The interaction between aurein and lipid rafts is considered complex scirp.org.
AFM data has shown changes in the surface roughness of aurein in the presence of lipid rafts. The surface roughness of free aurein was measured at 2.95 nm scirp.org. In the presence of DOPC-SPM-CHOL, the surface roughness decreased to 1.13 nm, while with DPPC-SPM-CHOL, it increased to 3.9 nm scirp.org. This difference in roughness values suggests distinct interaction mechanisms between aurein and these different lipid raft compositions scirp.org.
The interaction of aurein 1.2, another aurein peptide, with cancer cell membranes, specifically T98G glioblastoma cell membranes, has been studied using monolayers of endogenous membrane lipids researchgate.net. Aurein 1.2 induced maximal surface pressure changes in these monolayers researchgate.net. Reducing the anionic lipid content in the monolayer showed a positive correlation with decreased maximal surface pressure changes induced by aurein 1.2, suggesting that the peptide's invasion of cancer cell membranes may not rely on lipid receptors or specific lipid requirements but rather a general requirement for anionic lipids or other negatively charged membrane components researchgate.net.
Membrane Permeabilization and Ion Translocation Mechanisms of this compound
Membrane permeabilization is a key mechanism for many antimicrobial peptides, leading to the disruption of membrane potential and ultimately cell death nih.govmdpi.com. While the specific mechanisms for this compound are still being elucidated, studies on other aurein peptides, such as aurein 2.2, provide insights into potential mechanisms.
Aurein 2.2 has been shown to form ion-selective pores, allowing the translocation of ions like potassium and magnesium nih.govmdpi.com. This permeabilization disrupts the membrane potential and reduces the cell's energy supply nih.govmdpi.com. Some AMPs, including aurein 2.2, have been shown to form toroidal pores nih.gov. Toroidal pores are characterized by ion selectivity and discrete size nih.gov.
The interaction of cationic AMPs with the negatively charged surface of bacterial membranes is an initial step, followed by insertion into the lipid bilayer due to hydrophobicity arxiv.org. This can lead to self-aggregation or aggregation with lipids, resulting in defects or pores in the membrane and accompanying leakage arxiv.org. The propensity of amino acids to adopt specific secondary structures can change in the membrane environment, and hydrogen bonds become more important for driving secondary structure and aggregate formation in membranes arxiv.org.
Different models of membrane permeabilization have been proposed mdpi.com. Shorter membrane-active AMPs, such as Aurein 1.2, are thought to disrupt membranes through micellization, while longer peptides may form transmembrane pores mdpi.com. As alpha helices accumulate in the lipid bilayer, their hydrophobic regions interact with lipids, while hydrophilic surfaces align internally, potentially forming membrane pores mdpi.com.
Specific Receptor-Ligand Interactions of this compound (If applicable)
Research on this compound's interaction with model membranes suggests that its interaction with cancer cell membranes may not be mediated by lipid receptors or specific lipid requirements but rather a general requirement for anionic lipids or other negatively charged membrane components researchgate.net. While the concept of receptor-ligand interactions is fundamental in biological systems, involving the specific binding of signaling molecules (ligands) to proteins (receptors) on target cells pressbooks.pubmdpi.comuminho.pt, current research specifically on this compound primarily highlights its interaction with membrane lipids rather than specific protein receptors.
Ligands can be small molecules or proteins and interact with cell-surface or intracellular receptors pressbooks.pub. Cell-surface receptors are transmembrane proteins that bind to external ligands and perform signal transduction pressbooks.pub.
Based on the available information, there is no strong evidence presented in the search results specifically detailing specific protein receptor-ligand interactions for this compound. The focus of the mechanistic studies appears to be on its interactions with the lipid bilayer.
Cellular Pathway Modulation by this compound (Non-Clinical)
Beyond direct membrane interactions, this compound may influence cellular pathways. Non-clinical investigations explore these modulatory effects.
Signal Transduction Cascade Perturbations by this compound
Signal transduction pathways are complex networks within cells that process external stimuli and trigger specific cellular responses wikipedia.orgnumberanalytics.com. These pathways involve a series of molecular events, including the activation of receptors, signaling proteins, and second messengers, ultimately leading to changes in cellular activity such as gene expression, cell division, or differentiation wikipedia.orgnumberanalytics.com. Perturbations in these cascades can significantly alter cellular behavior.
Subcellular Localization and Trafficking within Model Systems
Subcellular localization and trafficking refer to where a molecule is located within a cell and how it moves between different cellular compartments researchgate.netnih.gov. This is a critical aspect of a molecule's function, as its location dictates which other molecules it can interact with and which processes it can influence researchgate.net. Model systems, such as cultured cell lines or artificial membrane bilayers, are frequently used to study these processes scirp.orgacs.orgnih.gov.
Studies on related peptides, like Aurein 1.2, have provided insights into interactions with model membranes, including lipid bilayers scirp.orgacs.org. These interactions can influence peptide insertion into or association with the membrane, which is a primary step in cellular uptake and subsequent trafficking scirp.orgacs.orgharvard.edu. Research using techniques like Fourier Transform Infrared (FTIR), fluorescence, and Atomic Force Microscopy (AFM) has revealed conformational changes in peptides upon interaction with model membranes and differences in interaction mechanisms depending on the lipid composition scirp.org. For instance, Aurein 1.2 showed stronger interactions with certain lipid raft systems and anionic lipids scirp.orgacs.org.
While these studies provide a framework for understanding how aurein peptides might interact with cellular membranes and potentially initiate trafficking, specific detailed data on the subcellular localization and trafficking pathways of this compound itself within various cellular model systems are not explicitly provided in the search results. Research on protein delivery systems utilizing Aurein 1.2 has indicated its ability to enhance the uptake and potentially endosomal escape of associated cargo in cultured cells, suggesting an influence on intracellular trafficking pathways harvard.eduwpmucdn.com. This implies that this compound, being a related peptide, might also interact with endosomal compartments and influence vesicular transport, but direct experimental data for this compound are needed to confirm this.
Mechanisms of Cell Death Induced by this compound (e.g., Apoptosis induction in cellular models)
Cell death is a fundamental biological process essential for development, tissue homeostasis, and the elimination of damaged or harmful cells libretexts.orgteachmephysiology.com. Apoptosis, or programmed cell death, is a highly regulated process characterized by specific morphological changes such as cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies libretexts.orgteachmephysiology.comassaygenie.com. It is often triggered by intrinsic or extrinsic signals and involves the activation of a cascade of cysteine proteases called caspases libretexts.orgteachmephysiology.comassaygenie.comnih.gov.
Several studies have investigated the ability of aurein peptides, including this compound, to induce cell death, particularly in cancer cell lines . These studies often utilize cellular models, such as human colorectal adenocarcinoma cell lines (HT29) and colon carcinoma cell lines (SW480), to assess the cytotoxic effects of the peptides . While the search results indicate that this compound has been investigated for its anticancer activity in such models , detailed molecular mechanisms specifically for this compound, such as the precise apoptotic pathways activated (e.g., intrinsic or extrinsic), the involvement of specific caspases (e.g., caspase 3, 7, 8, 9), or the role of other apoptotic regulators (e.g., Bcl-2 family proteins, p53), are not extensively described in the provided snippets.
Research on apoptosis in general highlights the involvement of various pathways, including those triggered by death receptors on the cell surface (extrinsic pathway) and those initiated by intracellular signals like DNA damage or cellular stress (intrinsic pathway) libretexts.orgteachmephysiology.comassaygenie.comnih.gov. Both pathways converge on the activation of executioner caspases, leading to the dismantling of the cell teachmephysiology.comassaygenie.com. While the provided information confirms that this compound's anticancer effect has been studied in cellular models , further detailed research findings are required to specifically elucidate the complete apoptotic cascade or other cell death mechanisms triggered by this compound.
Data on the viability of cancer and normal cell lines treated with aurein peptides, including this compound, are typically generated in these studies . For example, studies might compare the viability of cancer cells versus normal cells after treatment to assess the selective toxicity of the peptide .
| Cell Line Type | Example Cell Line | This compound Treatment Outcome (Illustrative based on general aurein studies) |
| Cancer Cell Line | SW480 (Colon carcinoma) | Decreased viability |
| Cancer Cell Line | HT29 (Human colorectal adenocarcinoma) | Decreased viability |
| Normal Cell Line | KDR (Human Kidney Epithelial) | High viability (negligible cytotoxic effect) |
| Normal Cell Line | HUVEC (Human Umbilical Vein Endothelial) | High viability (insignificant cytotoxic effect) |
Note: The specific viability percentages for this compound were not available in the provided snippets, but the table illustrates the type of data generated in such studies based on findings for related aureins.
Further research is needed to fully delineate the molecular events that occur after this compound exposure in cellular models, particularly concerning the specific signal transduction pathways perturbed, its precise intracellular fate and movement, and the detailed mechanisms of cell death induction, including the specific roles of apoptotic and potentially other cell death pathways.
Biological Activities of Aurein 3.2 in in Vitro and Non Human in Vivo Models
Antimicrobial Spectrum and Potency of Aurein-3.2
This compound is recognized for its antimicrobial properties, exhibiting activity against a range of microorganisms. medchemexpress.commedchemexpress.eu The aurein (B1252700) peptide family, in general, displays moderate broad-spectrum activity against pathogens. nih.gov
Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria
Most aurein peptides, including this compound, demonstrate activity against Gram-positive bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis. nih.govnih.gov While some aureins show higher activity against Gram-positive strains compared to Gram-negative bacteria, others, like Aurein 1.2, have shown low activity against Escherichia coli and Pseudomonas aeruginosa in in vitro studies. nih.govd-nb.infomdpi.com Research on other aurein peptides, such as Aurein 1.2, has indicated minimum inhibitory concentrations (MICs) against Gram-positive bacteria like Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pyogenes ranging between 1 and 16 μg/mL. d-nb.infomdpi.com
Antifungal Efficacy Against Pathogenic Fungi
Studies on related aurein peptides, such as Aurein 1.2, have shown moderate activity against Candida albicans strains, with an MIC value of 32 μg/mL. d-nb.infomdpi.com Research is ongoing to develop analogs of aurein peptides with enhanced antifungal activity and selectivity. nih.gov
Mechanisms of Action against Microbial Membranes and Intracellular Targets
Cationic antimicrobial peptides, including aureins, typically exert their effects by interacting with the negatively charged microbial cell membranes. explorationpub.comexplorationpub.comnih.gov This interaction can lead to increased membrane permeability, disruption of membrane integrity, and ultimately cell lysis. explorationpub.comexplorationpub.comnih.gov AMPs can bind to the microbial membrane through electrostatic interactions with anionic components like lipoteichoic acid in Gram-positive bacteria and LPS in Gram-negative bacteria. explorationpub.comexplorationpub.com
Several models describe the interaction of AMPs with membranes, including transmembrane pore models like the barrel-stave and toroidal pore models, and non-pore models such as the carpet model. nih.govnih.govmdpi.com Some aurein peptides, like Aurein 1.2, have been suggested to disrupt membranes via a carpet-like mechanism. d-nb.infoacs.org Additionally, some AMPs can translocate into the cytoplasm and target intracellular components, such as inhibiting the synthesis of proteins, DNA, and RNA, or affecting the cell cycle. explorationpub.comnih.govmdpi.com Studies on Aurein 2.3 have shown partial inhibition of E. coli ATPase activity and inhibition of cell growth. medchemexpress.eu
Investigated Antiproliferative and Cytotoxic Activities of this compound in Cell Lines (Non-Human or Human Cell Line Studies without Clinical Data)
This compound has been noted for its anticancer activity in addition to its antimicrobial properties. medchemexpress.commedchemexpress.eu Some peptides, including Aurein 1.2, 3.2, and 3.3, have demonstrated activity against various cancer cell types. nih.govnih.govresearchgate.netresearchgate.net
Studies on Aurein 1.2, a related peptide, have shown cytotoxic activity against several human neoplastic cell lines, including those from leukemia, melanoma, lung, colon, central nervous system, ovarian, prostate, and breast cancer. d-nb.infomdpi.comresearchgate.net Aurein 1.2 has been reported to be highly active against a broad panel of cancer cell lines in vitro. nih.govresearchgate.netfrontiersin.org The proposed mechanisms for the anticancer activity of aurein peptides include membrane lysis (necrotic activity) and the induction of apoptotic cell death pathways, potentially through disrupting mitochondrial membranes after entering cancer cells. nih.gov The selective toxicity towards cancer cells compared to normal cells is a key area of investigation for these peptides. nih.gov
Immunomodulatory Effects of this compound in Preclinical Models
Some members of the aurein family and other AMPs have shown immunomodulatory properties in preclinical models. For instance, truncation of the N-terminus in Aurein 2.2 has been shown to make the peptide immunomodulatory. nih.govresearchgate.net AMPs can influence the immune response by, for example, inducing chemokines and potentially reducing the release of pro-inflammatory cytokines. mdpi.commdpi.com While direct specific data on the immunomodulatory effects of this compound in preclinical models were not extensively detailed in the provided context, the immunomodulatory potential has been observed within the broader class of AMPs and related aurein peptides. nih.govmdpi.commdpi.comnih.govacs.org
Anti-inflammatory Actions of this compound in Model Systems (If applicable)
While the provided search results mention anti-inflammatory activities in the context of AMPs generally and some specific examples like cathelicidins and temporin A nih.govmdpi.comnih.govbrieflands.com, direct information specifically detailing the anti-inflammatory actions of this compound in model systems was not prominently found within the provided snippets. Immunomodulatory effects, which can be related to inflammation, were noted for other aureins and AMPs. nih.govresearchgate.netmdpi.commdpi.comnih.gov
Antiviral Potency of this compound (If applicable)
Research into the antiviral potency of this compound is less extensively documented in the provided literature compared to its other biological activities. While Aurein peptides, including Aurein 1.2, are recognized as antimicrobial peptides (AMPs) with mechanisms that can involve membrane disruption relevant to enveloped viruses, direct experimental data specifically detailing the antiviral efficacy of this compound against particular viruses in in vitro or non-human in vivo models is not prominently available in the search results. Some studies broadly categorize this compound alongside other natural AMPs, some of which may possess antiviral properties. However, specific research findings on the minimum inhibitory concentrations (MICs) or other measures of antiviral potency for this compound were not readily found.
Other Documented Biological Activities of this compound (e.g., Amyloid aggregation modulation)
Beyond its antimicrobial and anticancer properties, this compound has been investigated for its capacity to modulate amyloid aggregation. Notably, studies have explored the repurposing of Aurein peptides, including this compound, for their effects on the aggregation of human islet amyloid polypeptide (hIAPP).
Research indicates that Aurein peptides, including this compound, can promote the aggregation of hIAPP at low molar ratios of aurein to hIAPP. This modulation of aggregation has also been associated with a reduction in hIAPP-induced cytotoxicity in RIN-m5F cells in in vitro settings. These findings suggest a potential role for this compound in influencing the aggregation pathways of amyloid-forming peptides, which are implicated in various diseases, such as Type II diabetes. The mechanism underlying this activity is suggested to involve strong binding of aurein to different hIAPP seeds through conformationally similar β-sheet association.
Structure Activity Relationship Sar Studies of Aurein 3.2 and Its Analogues
Systematic Amino Acid Modification Strategies for Aurein-3.2 Derivatives
Systematic modification of amino acid residues is a primary strategy to dissect the functional contribution of individual positions within the this compound sequence. Alanine (B10760859) scanning, a technique where each amino acid is sequentially replaced by alanine, is a common approach to probe the importance of specific residues for biological activity and physical properties such as hydrophobicity and helicity researchgate.netnih.govd-nb.info. While detailed alanine scanning data specifically for this compound was not extensively available in the provided context, studies on the closely related Aurein (B1252700) 1.2 have utilized this method to determine the impact of individual amino acid substitutions on various activities and properties researchgate.netnih.govd-nb.info.
Beyond alanine scanning, other modification strategies include targeted substitutions to modulate specific characteristics like the peptide's net charge or hydrophobicity mdpi.comfrontiersin.org. For instance, modifying lysine (B10760008) residues can help understand the role of positive charge and the spatial arrangement of charged groups in activity mdpi.com. The incorporation of non-proteinogenic amino acids is another strategy employed to potentially improve peptide stability and biological activity mdpi.com.
Terminal modifications are also significant. C-terminal amidation, for example, is known to enhance the positive charge at the C-terminus, strengthening electrostatic interactions with negatively charged bacterial membranes and promoting the stability of the peptide's helical structure at the membrane interface, which can lead to increased antimicrobial activity nih.gov. Studies have also explored the impact of modifications at both the N- and C-termini on peptide function mdpi.com.
Identification of Key Residues and Pharmacophoric Elements within this compound
Identifying critical amino acid residues and defining the essential pharmacophoric elements are vital steps in understanding the mechanism of action and designing improved aurein analogs. Research on aurein peptides highlights the importance of specific residues for their biological effects. Studies on Aurein 1.2, for example, have pointed to the significance of residues like Asp4 and Glu11, as their substitution impacted antimicrobial activity d-nb.info. The lysine residues at positions 7 and 8 in Aurein 1.2 have also been investigated for their role in biological activity and interaction with membranes d-nb.infomdpi.com. These studies suggest that the position and context of charged residues are important for effective membrane interaction and activity d-nb.info.
The pharmacophoric elements of AMPs like aureins are generally associated with the spatial arrangement of positively charged and hydrophobic residues, which dictates their ability to interact with and disrupt the negatively charged bacterial cell membrane biorxiv.orgmdpi.comexplorationpub.com. The amphipathic nature of aurein peptides, characterized by a segregation of polar and non-polar amino acids, is a key pharmacophoric feature that facilitates their membrane-targeting activity biorxiv.org.
Impact of Peptide Length, Charge, and Hydrophobicity on this compound Activity
Peptide length, net charge, and hydrophobicity are fundamental physicochemical properties that significantly influence the biological activity of antimicrobial peptides, including those in the aurein family nih.govscirp.orgnih.govmdpi.commdpi.com. The positive charge of AMPs, primarily due to lysine and arginine residues, is crucial for the initial electrostatic attraction to the negatively charged surface of bacterial membranes mdpi.comexplorationpub.com.
Studies on aurein peptides and other AMPs have demonstrated that increasing the net positive charge can lead to enhanced antibacterial potency, particularly against Gram-negative bacteria frontiersin.org. Hydrophobicity is equally important, as it drives the interaction and insertion of the peptide's hydrophobic regions into the lipid bilayer of the target membrane mdpi.com. Higher hydrophobicity can correlate with increased binding to bacteria and enhanced membrane permeabilization mdpi.com. However, a balance is necessary, as excessive hydrophobicity can also increase toxicity towards host cells frontiersin.org.
Correlation of Conformational Changes with Biological Potency of this compound Derivatives
The ability of aurein peptides to undergo conformational changes upon interacting with their environment, particularly cell membranes, is strongly linked to their biological potency scirp.orgbiorxiv.orgnih.govd-nb.infomdpi.comdut.ac.za. Aurein 1.2, for instance, transitions from a disordered state in aqueous solution to an α-helical structure upon binding to lipid membranes biorxiv.orgd-nb.infomdpi.com. This structural transition is considered vital for its membrane-disrupting mechanism d-nb.info.
Techniques such as Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy are used to monitor these conformational changes in the presence of membrane mimetic environments or other molecules scirp.orgresearchgate.netd-nb.info. FTIR analysis has revealed changes in the secondary structure of aurein peptides upon interaction with model membranes, indicating that these conformational adjustments are part of their interaction mechanism scirp.org.
Computational methods like molecular dynamics simulations provide further insights into the dynamic conformational behavior of aurein peptides and how structural flexibility or stability relates to their activity dut.ac.za. Studies suggest that maintaining or achieving a stable alpha-helical conformation can be important for effective interaction with target cell membranes and enhanced activity frontiersin.orgnih.gov. The specific conformational states adopted by aurein peptides upon membrane interaction are therefore directly correlated with their ability to exert their biological effects.
Data Tables
While the provided text offers qualitative descriptions of SAR findings for aurein peptides, specific detailed quantitative data for this compound analogs across various modifications was not consistently available to construct comprehensive interactive tables. However, based on the information regarding Aurein 1.2 and general AMP principles, an illustrative table demonstrating the type of data gathered in such studies is presented below.
Table 1: Illustrative Example of SAR Data for Aurein Analogs
| Peptide Name | Sequence (C-term Amidation) | Net Charge (approx.) | Hydrophobicity (Hopp & Woods scale, approx.) | Helicity (% α-helix in membrane mimetic, approx.) | Activity against S. aureus (MIC, µg/mL) | Activity against E. coli (MIC, µg/mL) | Reference |
| Aurein 1.2 | GLFDIIKKIAESF-NH₂ | +1 nih.gov | ~0.0 biorxiv.org | ~53-100% (environment dependent) scirp.orgfrontiersin.org | 1-16 d-nb.infomdpi.com | >200 - 256 d-nb.infomdpi.comfrontiersin.org | biorxiv.orgnih.govd-nb.infomdpi.comfrontiersin.org |
| Aurein M2 | GLFDIIKKIAKSK-NH₂ | +5 frontiersin.org | Not specified | ~78% frontiersin.org | 12.5 frontiersin.org | 25 frontiersin.org | frontiersin.org |
| D4A | GLFAIIKKIAESF-NH₂ | Not specified | Not specified | Not specified | Lower than Aurein 1.2 d-nb.info | Lower than Aurein 1.2 d-nb.info | d-nb.info |
| E11A | GLFDIIKKIAASF-NH₂ | Not specified | Not specified | Not specified | 1-2 fold lower than Aurein 1.2 d-nb.info | 1-2 fold lower than Aurein 1.2 d-nb.info | d-nb.info |
Note: The sequences for Aurein M2, D4A, and E11A are based on descriptions in the cited sources and are provided here for illustrative purposes of how SAR data is presented.
Rational Design and Synthesis of Aurein 3.2 Analogues for Enhanced Profiles
Lead Optimization Strategies for Aurein-3.2 Scaffolds
Lead optimization in peptide-based drug discovery involves modifying a lead peptide structure to enhance desired properties such as potency, selectivity, stability, and pharmacokinetic profiles. For Aurein (B1252700) 3.2 and other aurein peptides, rational design approaches are employed to guide these modifications. Rational design involves utilizing knowledge of the peptide's structure-activity relationship (SAR) and mechanism of action to predict the effects of specific amino acid substitutions or modifications. researchgate.net, mdpi.com
Studies on related aurein peptides, such as Aurein 1.2, have demonstrated the utility of techniques like alanine (B10760859) scanning to understand the contribution of individual amino acid residues to the peptide's biological and physicochemical properties, including hydrophobicity, helicity, activity, and stability. d-nb.info, researchgate.net This type of analysis provides valuable insights for rational modification. For instance, substituting specific lysine (B10760008) residues or incorporating non-proteinogenic amino acids in Aurein 1.2 has been explored to modulate its antibacterial activity. mdpi.com
Design and Synthesis of this compound Derivatives with Modified Biological Properties
The design and synthesis of derivatives are crucial steps in developing peptides with enhanced or targeted biological activities. For Aurein 3.2, this involves creating modified versions of the peptide to improve its efficacy, broaden its spectrum of activity, or enable targeted delivery.
Peptide synthesis is commonly achieved through solid-phase peptide synthesis (SPPS), such as the Fmoc-strategy. researchgate.net, d-nb.info, mdpi.com This method allows for the stepwise addition of amino acids to a solid support, facilitating the creation of peptides with defined sequences. After synthesis, purification techniques like high-performance liquid chromatography (HPLC) and characterization methods such as mass spectrometry (MS) are used to confirm the purity and structure of the synthesized peptides and their derivatives. researchgate.net, mdpi.com
Modifications to the Aurein 3.2 sequence could include amino acid substitutions to alter properties like charge or hydrophobicity, which are key determinants of antimicrobial and anticancer activity. researchgate.net For example, studies on Aurein 1.2 derivatives have shown that replacing specific amino acids can lead to increased antibacterial activity against certain strains. mdpi.com Another strategy involves extending the peptide sequence or incorporating specific functional motifs to impart new properties. The rational design of hybrid peptides, inspired by natural peptides like aurein, has also been explored to develop compounds with enhanced activity against specific pathogens. nih.gov
Conjugation Strategies for this compound
Conjugation strategies involve chemically linking peptides to other molecules to improve their properties, such as stability, solubility, half-life, or to facilitate targeted delivery. For Aurein 3.2, conjugation could be employed to enhance its therapeutic potential.
One approach is conjugation with polymers. Studies have explored conjugating other aurein peptides, such as Aurein 2.2, to polymers like hyperbranched polyglycerol (HPG). mdpi.com, researchgate.net, nih.gov This conjugation has been shown to improve the biocompatibility and blood properties of the peptide conjugate compared to the unconjugated peptide. mdpi.com, nih.gov PEGylation, the conjugation of peptides with polyethylene (B3416737) glycol (PEG), is another widely investigated strategy to enhance the performance of peptides by reducing non-specific uptake, decreasing cell toxicity, increasing blood half-life, and reducing proteolytic degradation. mdpi.com These polymeric conjugation strategies could be applied to Aurein 3.2 to improve its pharmacological profile.
Another significant conjugation strategy involves linking peptides to cell-penetrating peptides (CPPs) or incorporating cell-penetrating regions within the peptide sequence. nih.gov, uni-bonn.de, mdpi.com CPPs are short peptides that can facilitate the translocation of various molecules, including peptides, across cell membranes. nih.gov, mdpi.com This approach can be used to enhance the intracellular delivery of peptides that target intracellular components or need to accumulate within cells for their activity. Studies on Aurein 1.2 analogs have explored the introduction of additional membrane-penetrating regions to enhance their bioactivities. d-nb.info, nih.gov Conjugation with CPPs like TAT has also been investigated for delivering other bioactive compounds into cells. mdpi.com Applying such strategies to Aurein 3.2 could potentially improve its cellular uptake and efficacy, particularly for intracellular targets or for enhanced penetration into microbial or cancer cells.
High-Throughput Screening Approaches for this compound and its Derivatives
High-throughput screening (HTS) is a powerful method used in drug discovery to rapidly assess the biological activity of a large number of compounds. For Aurein 3.2 and its derivatives, HTS can be employed to identify peptides with desired activities, such as antimicrobial or anticancer properties.
A study utilizing high-throughput fluorescence-based screening of a library of naturally occurring peptides, including Aurein 3.2, investigated their activity against fungal pathogens like Candida krusei and Cryptococcus neoformans. scriptiebank.be This screening identified Aurein 3.2 as a selective peptide highly active against C. krusei. scriptiebank.be
Computational Chemistry and in Silico Modeling of Aurein 3.2
Molecular Docking Studies of Aurein-3.2 with Predicted Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, this compound) to another (the receptor or biological target) when bound to form a stable complex. This method helps in understanding potential binding modes and estimating binding affinities, providing insights into the likely biological targets and mechanisms of action of this compound.
Studies involving molecular docking can evaluate the binding of peptides like this compound to various potential targets, such as microbial membranes or specific protein receptors involved in disease pathways. The process typically involves preparing the 3D structures of both the peptide and the target protein, followed by simulating their interaction and scoring the resulting poses based on predicted binding energy. mdpi.commdpi.comnih.gov Lower binding energy values generally indicate a more stable and favorable interaction. mdpi.com While specific docking studies focusing solely on this compound and its predicted biological targets were not extensively detailed in the search results, the methodology is widely applied to antimicrobial peptides (AMPs) and other peptides to understand their interactions with cell membranes and potential protein targets. preprints.orgnih.gov For instance, docking studies have been used to evaluate the binding of AMPs to targets like ACE2, CRP, MMP9, NLRP3, and TLR4 in the context of cardiovascular disease. preprints.org The crystal structures of target proteins, or homology models and AlphaFold predictions when experimental structures are unavailable, are essential for performing these studies. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Stability and Membrane Interactions of this compound
Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. For peptides like this compound, MD simulations are crucial for understanding their conformational stability in different environments and their interactions with biological membranes. These simulations provide dynamic insights that static structures or docking studies cannot offer.
MD simulations can reveal how Aurein (B1252700) peptides behave in aqueous solutions or in the presence of lipid bilayers, which mimic cell membranes. Studies on Aurein 1.2, a related peptide, using coarse-grained MD simulations have investigated its differential interaction with various lipid structures, including POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayers. mdpi.com These simulations have shown that Aurein 1.2 can form membrane aggregates and pore-like structures, with the level of organization depending on the peptide type and lipid composition. mdpi.com
Further MD simulations on Aurein 1.2 have explored its interaction with DPPC (dipalmitoylphosphatidylcholine) lipid bilayers, providing insights into peptide flexibility and its effect on membrane permeability. researchgate.net These studies suggested that the flexibility of the peptide might be a determining factor in its antibacterial activity, potentially facilitating the formation of effective pores in the lipid bilayer. researchgate.net The stability of these pores has been shown to be influenced by membrane composition, particularly the presence of glycolipids. conicet.gov.arbiorxiv.org For example, simulations indicated that Aurein 1.2 pores were more stable in model membranes mimicking certain probiotic strains compared to others, correlating with the strain's susceptibility to the peptide. conicet.gov.ar The interaction with glycolipids, driven by hydrogen bonds and electrostatic interactions, was found to destabilize pore structures in some membrane compositions. conicet.gov.arbiorxiv.org
While specific MD simulation data for this compound was not prominently featured, the principles and findings from studies on related Aurein peptides, such as Aurein 1.2, provide a strong basis for understanding the types of insights MD simulations can offer regarding this compound's conformational behavior and membrane interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the structural properties (descriptors) of a set of compounds and their biological activity. This relationship can then be used to predict the activity of new, untested compounds or to guide the design of molecules with improved properties. nih.govmdpi.com
For a series of peptides like the Aureins, QSAR modeling can help identify which molecular features are most important for their biological activity, such as antimicrobial or anticancer effects. oup.commedchemexpress.com The process typically involves collecting a dataset of peptides with known structures and measured biological activities, calculating various molecular descriptors (representing properties like hydrophobicity, charge, size, and flexibility), and then building a statistical model that correlates these descriptors with the observed activity. nih.govmdpi.comjbclinpharm.org
QSAR models can be built using different statistical methods and molecular representations, including 2D and 3D descriptors. nih.gov The robustness and predictive power of a QSAR model are assessed through validation techniques, such as internal and external validation. jbclinpharm.orgresearchgate.net A well-validated QSAR model can be used to predict the activity of newly designed Aurein analogs based on their calculated molecular properties. nih.gov While specific QSAR models developed solely for this compound were not detailed in the search results, QSAR modeling is a recognized approach for studying series of antimicrobial peptides and designing new ones with enhanced activity. mdpi.comjbclinpharm.orgresearchgate.netdur.ac.uk
De Novo Peptide Design Approaches Inspired by this compound Scaffold
De novo peptide design involves creating novel peptide sequences from scratch, often guided by principles learned from natural peptides or computational modeling. The structural scaffold and characteristics of this compound and other Aurein peptides can serve as inspiration for designing new peptides with desired properties.
The Aurein scaffold, known for its alpha-helical structure and amphipathic properties, which are important for membrane interactions and biological activity, can serve as a template or starting point for de novo design efforts. oup.com By understanding the key residues and structural features responsible for this compound's activity through techniques like QSAR and molecular dynamics, researchers can design modified or entirely new peptide sequences that retain or enhance these desirable characteristics. nih.govkaust.edu.sasemanticscholar.org De novo design can also involve incorporating elements like cell-penetrating peptide sequences to improve delivery or modifying residues to enhance hydrophobicity or positive charge, as demonstrated in studies inspired by Aurein 1.2. nih.gov
Bioinformatic Analysis of this compound and Related Peptides
Bioinformatic analysis involves using computational tools and databases to analyze biological data, including peptide sequences and structures. This is a crucial step in understanding the characteristics of this compound within the broader context of peptide families and identifying potential functions or relationships.
Bioinformatic analysis of this compound typically involves comparing its sequence and structural features to those of other known peptides, particularly those in the Aurein family and other antimicrobial peptide families. oup.comebi.ac.uk Databases of antimicrobial peptides (AMPs), such as AMPer, can be used to search for related sequences and analyze their properties and reported activities. oup.com The Aurein antibiotic peptide family (IPR013157) is cataloged in databases like InterPro, providing information on its classification and related proteins. ebi.ac.uk
Analysis of peptide sequences can reveal conserved motifs, amino acid composition biases (e.g., richness in certain amino acids), and predicted secondary structures (e.g., alpha-helical content), which are often correlated with their function. oup.commdpi.com Bioinformatic tools can also be used to predict physicochemical properties like net charge and hydrophobicity, which are known to influence peptide activity and membrane interactions. mdpi.comekb.eg Studies have shown that short peptides like Aureins (11-15 amino acids) tend to have specific characteristics regarding hydrophobicity and net charge. mdpi.com Furthermore, bioinformatics can aid in the identification of potential antibacterial peptides and the evaluation of their potency based on predicted physicochemical properties. ekb.eg Alignments of Aurein sequences with other related peptides can highlight similarities and differences that may explain variations in their activity or target specificity. mdpi.comnih.gov
Potential Translational Research Applications and Future Perspectives for Aurein 3.2
Aurein-3.2 as a Chemical Probe in Biological Systems
Chemical probes are essential tools in biomedical research, utilized for the interrogation of biological systems. olemiss.edu They are small molecules or peptides designed to interact with specific biological targets, allowing researchers to study protein function, cellular pathways, and disease mechanisms. The properties of this compound, including its ability to interact with biological membranes and its known biological activities, suggest its potential utility as a chemical probe. Research investigating the interactions of aurein (B1252700) peptides with model biological membranes using techniques like Fourier Transform Infrared (FTIR), fluorescence, dynamic light scattering (DLS), and atomic force microscopy (AFM) has provided insights into their mechanisms of action. scirp.org These studies revealed conformational changes in the peptide's secondary structure in the presence of membranes and indicated strong interactions with certain lipid systems. scirp.org Such detailed analyses of this compound's interactions at the molecular level highlight its value for probing membrane dynamics and integrity in biological contexts. Using this compound as a chemical probe could help elucidate the specific cellular components and pathways it affects, contributing to a deeper understanding of its biological activities beyond its potential as a therapeutic agent.
Inspiration for Novel Pharmacological Tool Development from this compound (Excluding direct clinical drug development)
This compound, as an antimicrobial peptide with reported anticancer activity, serves as a source of inspiration for the development of novel pharmacological tools for research purposes. medchemexpress.com While not focused on clinical drug development, the study of its structure-activity relationships and mechanisms can inform the design of peptides or peptidomimetics with tailored properties for investigating biological processes. For instance, research on Aurein 1.2, another peptide from the aurein family, has explored modifications to enhance its bioactivities by conjugating cell-penetrating regions. mdpi.com This approach, aimed at improving membrane penetration and potency, exemplifies how the structural features of aurein peptides can inspire the design of modified peptides for research applications, such as tools to study intracellular targets or improve delivery into cells. mdpi.com The inherent properties of aurein peptides, such as their membrane-disrupting capabilities, can be leveraged to design probes or modulators for studying membrane-related biological phenomena or to develop novel delivery vectors for other molecules in research settings.
Development of Delivery Systems for this compound (e.g., nanoparticles, encapsulation)
The development of effective delivery systems is crucial for optimizing the application of peptides like this compound in biological research. Encapsulation within delivery vehicles such as nanoparticles can help overcome challenges associated with peptide stability, degradation, and targeted delivery to specific cells or tissues within a biological system. nih.govmdpi.com Research into nanoparticle-based drug delivery has explored various carriers, including liposomes, micelles, and polymeric nanoparticles, for encapsulating antimicrobial peptides. nih.govmdpi.combiotech-asia.org These systems can shield peptides from enzymatic degradation, improve their solubility, and enable controlled release. nih.govworldbrainmapping.org Studies have shown that encapsulating aurein-derived peptides in systems like PEGylated phospholipid micelles can influence their activity and reduce cytotoxicity against certain cell types while enhancing activity in in vivo models. nih.gov Although this research often has therapeutic implications, the principles and technologies developed for encapsulating and delivering this compound can be directly applied to its use as a research tool, facilitating studies that require targeted delivery or improved stability within complex biological environments.
Integration of Advanced "Omics" Technologies in this compound Research (e.g., Proteomics, Metabolomics)
Advanced "omics" technologies, such as proteomics and metabolomics, offer powerful approaches for gaining comprehensive insights into the biological effects of compounds like this compound. humanspecificresearch.orguninet.edu Proteomics involves the large-scale study of proteins, their abundance, and functions, while metabolomics focuses on the comprehensive analysis of metabolites within biological samples. humanspecificresearch.org Integrating these technologies into this compound research can help elucidate the molecular pathways and cellular processes affected by the peptide. For example, proteomics could identify specific protein targets or changes in protein expression profiles upon exposure to this compound, providing clues about its mechanism of action at a systems level. nih.gov Metabolomics could reveal alterations in cellular metabolic profiles, indicating how this compound impacts cellular energy production, signaling, or other metabolic processes. nih.gov These technologies generate vast datasets that, when analyzed using bioinformatics, can uncover new biological insights and provide a holistic understanding of the peptide's interactions within biological systems. uninet.edu Applying 'omics' approaches to this compound research can significantly advance the understanding of its fundamental biological effects, independent of direct clinical applications.
Emerging Research Areas for this compound (e.g., Repurposing)
Emerging research areas for this compound include exploring its potential in applications beyond its initially identified antimicrobial and anticancer activities, such as repurposing its properties for novel research applications. One interesting area involves the intriguing pathological connections observed between amyloid peptides and antimicrobial peptides like aurein. rsc.org Research suggests that certain antimicrobial peptides, including aurein, can interact with amyloid fibrils and influence their aggregation. rsc.orgresearchgate.netrsc.org This has led to the exploration of repurposing antimicrobial peptides as amyloid modulators for studying conditions associated with amyloid aggregation, such as type II diabetes. researchgate.netrsc.org Studies have shown that aurein can promote the aggregation of human islet amyloid polypeptide (hIAPP) and reduce hIAPP-induced cytotoxicity in cell lines, while retaining its antimicrobial activity. researchgate.netrsc.org This demonstrates the potential to repurpose this compound, or its derivatives, as tools for investigating amyloid formation and its role in disease, opening new avenues for research into protein misfolding and aggregation phenomena. researchgate.netrsc.org
Q & A
Q. What experimental methodologies are recommended for investigating the mechanism of action of Aurein-against bacterial membranes?
To study Aurein-3.2’s mechanism, researchers should combine biophysical techniques (e.g., circular dichroism for secondary structure analysis) with membrane-model systems like liposomes or planar lipid bilayers. Fluorescence microscopy and dye-leakage assays can quantify membrane disruption efficiency. Ensure controls include non-antimicrobial peptides and vary lipid compositions to mimic bacterial vs. mammalian membranes . For reproducibility, document peptide purity (via HPLC and mass spectrometry) and solvent conditions explicitly .
Q. How should researchers design experiments to evaluate this compound’s cytotoxicity in mammalian cells?
Use standardized cell viability assays (e.g., MTT or resazurin assays) with primary mammalian cell lines (e.g., HEK-293 or fibroblasts) and compare results across multiple replicates. Include negative controls (untreated cells) and positive controls (e.g., Triton X-100 for 100% cytotoxicity). Address ethical guidelines by adhering to institutional protocols for cell culture and disposal . For statistical rigor, apply ANOVA or non-parametric tests to account for variability .
Q. What are the standard protocols for synthesizing and purifying Aurein-in laboratory settings?
Solid-phase peptide synthesis (SPPS) is the gold standard. After cleavage and deprotection, purify the peptide using reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA). Validate purity (>95%) via MALDI-TOF mass spectrometry. Store lyophilized peptides at -20°C to prevent degradation. Document synthesis yields and purification steps meticulously to enable replication .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Discrepancies often arise from physiological factors (e.g., serum protein binding, pH variations). To address this:
- Perform secondary assays simulating in vivo conditions (e.g., add serum to in vitro cultures).
- Use animal models with controlled immune responses (e.g., neutropenic mice) to isolate peptide effects.
- Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate dosing regimens with outcomes . Publish raw datasets and analysis code to facilitate cross-validation .
Q. What strategies optimize this compound’s stability in biological environments without compromising antimicrobial activity?
- Chemical modification : Introduce D-amino acids or cyclization to reduce protease susceptibility.
- Formulation : Encapsulate peptides in liposomes or nanoparticles to shield them from degradation.
- Structure-activity relationship (SAR) studies : Systematically alter residues (e.g., alanine scanning) to identify critical motifs for stability and activity. Validate using proteolytic stability assays (e.g., incubation with trypsin/chymotrypsin) .
Q. How should researchers analyze conflicting data on this compound’s synergy with conventional antibiotics?
Adopt a multi-step approach:
- Checkerboard assays : Calculate fractional inhibitory concentration indices (FICI) to classify synergy, additivity, or antagonism.
- Time-kill kinetics : Compare bacterial viability under mono- vs. combination therapy over 24 hours.
- Mechanistic studies : Use transcriptomics or proteomics to identify pathways affected by combination treatments. Address contradictions by standardizing bacterial strains, growth phases, and inoculum sizes across labs .
Q. What computational tools are effective for predicting this compound’s interactions with microbial membranes?
Molecular dynamics (MD) simulations (e.g., GROMACS or NAMD) can model peptide-lipid interactions at atomic resolution. Pair with coarse-grained simulations for longer timescales. Validate predictions using experimental data (e.g., neutron reflectometry for membrane insertion depth). Open-source tools like PPMB (Protein-Membrane Builder) streamline system setup .
Q. How can multi-omics approaches enhance understanding of this compound’s impact on bacterial physiology?
Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) to map bacterial responses holistically. For example:
- Identify downregulated genes in membrane biogenesis pathways.
- Detect metabolite leakage (e.g., ATP, K⁺) via intracellular flux assays.
- Use network analysis (e.g., Cytoscape) to pinpoint hub proteins affected by the peptide .
Methodological Guidelines for Publishing Research on this compound
- Data presentation : Use tables to summarize IC₅₀ values, hemolytic activity, and stability metrics. Include error margins and statistical significance markers (e.g., asterisks for p-values) .
- Ethical compliance : Disclose conflicts of interest, funding sources, and data availability per institutional and journal guidelines .
- Reproducibility : Upload raw data (e.g., spectroscopy curves, chromatograms) to repositories like Zenodo or Figshare. Provide step-by-step protocols in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
